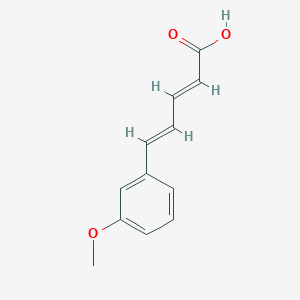

5-(3-Methoxyphenyl)penta-2,4-dienoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2E,4E)-5-(3-methoxyphenyl)penta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-15-11-7-4-6-10(9-11)5-2-3-8-12(13)14/h2-9H,1H3,(H,13,14)/b5-2+,8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWJWKYAUAINIZ-QKVOYMTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 5-(3-Methoxyphenyl)penta-2,4-dienoic Acid

Executive Summary & Compound Identity

5-(3-Methoxyphenyl)penta-2,4-dienoic acid (CAS: 6500-63-6) is a conjugated polyene carboxylic acid structurally related to piperic acid and ferulic acid analogs.[1][2] Characterized by its extended

Its structural rigidity, conferred by the diene linker, makes it a valuable probe for exploring Structure-Activity Relationships (SAR) in histone deacetylase (HDAC) inhibitors and Transient Receptor Potential (TRP) channel modulators.[1]

Chemical Identification

| Property | Specification |

| IUPAC Name | (2E,4E)-5-(3-methoxyphenyl)penta-2,4-dienoic acid |

| CAS Number | 6500-63-6 |

| Molecular Formula | C₁₂H₁₂O₃ |

| Molecular Weight | 204.22 g/mol |

| SMILES | COC1=CC=CC(=C1)/C=C/C=C/C(=O)O |

| Appearance | Pale yellow to light brown crystalline solid |

Physicochemical Profile

Understanding the physicochemical boundaries of this compound is essential for formulation and assay development.[1] The extended conjugation confers specific stability challenges, particularly regarding photo-isomerization.[1]

| Parameter | Value | Technical Insight |

| Melting Point | 105–108 °C | Sharp melting range indicates high crystallinity; broadening suggests cis-trans isomerization.[1] |

| LogP (Predicted) | ~2.18 | Moderate lipophilicity; suitable for cell-permeability assays without extensive formulation.[1] |

| pKa (Acid) | 4.5 ± 0.2 | Typical of conjugated carboxylic acids.[1] Exists as a mono-anion at physiological pH (7.4).[1] |

| Solubility | DMSO (>20 mg/mL), Ethanol | Poor water solubility.[1] Stock solutions should be prepared in DMSO.[1] |

| UV | ~300–310 nm | Strong absorption due to the cinnamoyl-like conjugation.[1] |

Synthetic Methodology: Knoevenagel Condensation

While Wittig olefination is a viable route, the Knoevenagel condensation is the preferred industrial and laboratory method due to superior atom economy and the avoidance of difficult-to-remove phosphine oxide byproducts.[1]

Reaction Scheme

The synthesis involves the condensation of 3-methoxycinnamaldehyde with malonic acid in a pyridine/piperidine system, promoting decarboxylative elimination to form the diene.[1]

Figure 1: Knoevenagel condensation pathway for the synthesis of the target dienoic acid.

Step-by-Step Protocol

Reagents: 3-Methoxycinnamaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (Solvent), Piperidine (Cat.[1] 0.1 eq).[1]

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxycinnamaldehyde (10 mmol) in pyridine (20 mL).

-

Addition: Add malonic acid (12 mmol) and catalytic piperidine (1 mmol).

-

Condensation: Heat the mixture to 80°C for 2 hours. Evolution of CO₂ gas indicates the onset of decarboxylation.[1]

-

Decarboxylation: Increase temperature to reflux (115°C) for an additional 3–4 hours until gas evolution ceases.

-

Quench: Cool the reaction mixture to 0°C and slowly acidify with 6M HCl until pH < 2. A precipitate will form.[1][3]

-

Isolation: Filter the solid and wash copiously with ice-cold water to remove pyridinium salts.[1]

-

Purification: Recrystallize from Ethanol/Water (3:1) to yield the pure (2E,4E) isomer.[1]

Critical Process Parameter (CPP): Temperature control during acidification is vital. Rapid exothermic neutralization can cause oiling out rather than precipitation.[1]

Biological Mechanism & Applications

The pharmacological activity of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid is largely dictated by its reactivity as a Michael Acceptor .[1] The

Mechanism of Action: Cysteine Targeting

The electrophilic C5 or C3 position can undergo 1,6- or 1,4-Michael addition with thiols.[1] This mechanism is shared with known Nrf2 activators and NF-

Figure 2: General mechanism of action involving covalent modification of cysteine sensors.[1]

Therapeutic Potential[1][7][8][9]

-

Anticancer (Piperine Analog): The 3-methoxy substitution pattern mimics the pharmacophore of resveratrol and curcumin.[1] Studies on related dienoic acids suggest efficacy in inhibiting cancer cell proliferation via cell cycle arrest at G2/M phase [1, 2].[1]

-

Metabolic Regulation: Analogs of this acid have shown potential in modulating lipid metabolism, likely through PPAR

interactions, similar to piperic acid derivatives [3].[1]

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral features must be confirmed.

1H NMR (400 MHz, DMSO-d₆)

-

Acid Proton:

12.2 (br s, 1H, -COOH).[1] -

Diene System: The olefinic protons appear as a complex multiplet between

6.8 and 7.[1]5. Look for large coupling constants ( -

Aromatic Ring:

-

Methoxy Group:

3.80 (s, 3H, -OCH₃).[1]

HPLC Method (Quality Control)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 305 nm.[1]

-

Retention Time: Expect elution ~12-14 min (hydrophobic nature).

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning.

-

Hazard Statements:

-

Storage: Store at +2°C to +8°C. Protect from light. The conjugated double bonds are susceptible to UV-induced polymerization or isomerization.[1]

References

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

-

Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13). National Institutes of Health (PubMed).[1] Available at: [Link]

-

Synthesis And Biological Evaluation Of 5-(3,4-Methylenedioxyphenyl)-2,4-Pentadienoic Acid Derivatives. IOSR Journal of Pharmacy. Available at: [Link]

Sources

synthesis of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid

An In-depth Technical Guide to the Synthesis of 5-(3-Methoxyphenyl)penta-2,4-dienoic Acid

Introduction

5-(3-Methoxyphenyl)penta-2,4-dienoic acid, a derivative of cinnamic acid, is an organic compound of interest in the development of novel chemical entities for pharmaceutical and materials science applications. Its extended conjugated system, comprising an aromatic ring and a dienoic acid moiety, imparts specific electronic and structural properties that make it a valuable scaffold. As with many cinnamic acid derivatives, this compound and its analogues are explored for a range of biological activities.[1][2]

This guide provides a comprehensive overview of the , with a focus on robust and reproducible methodologies suitable for a laboratory setting. We will delve into the strategic considerations behind selecting a synthetic route, present a detailed experimental protocol, and discuss the mechanistic underpinnings that ensure a successful outcome. This document is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically rigorous guide to the preparation of this molecule.

Strategic Analysis of Synthetic Pathways

The creation of the 5-(3-methoxyphenyl)penta-2,4-dienoic acid structure requires the formation of a carbon-carbon double bond to extend the side chain from the precursor, 3-methoxybenzaldehyde. Several classical and modern organic reactions can be employed to achieve this transformation.

-

Knoevenagel-Doebner Condensation : This method involves the reaction of an aldehyde (3-methoxybenzaldehyde) with a compound containing an active methylene group, such as malonic acid.[3][4] The reaction is typically catalyzed by a basic amine like pyridine, often with a co-catalyst like piperidine, and proceeds via condensation followed by decarboxylation to yield the α,β-unsaturated acid.[5][6] While effective, this route can sometimes require harsh conditions and the use of pyridine, which can be undesirable.

-

Wittig Reaction : The Wittig reaction is a cornerstone of alkene synthesis, reacting an aldehyde with a phosphorus ylide.[7][8] To construct the dienoic acid, a multi-step sequence would be necessary, likely involving a Wittig reaction to form an unsaturated ester followed by hydrolysis. The stereoselectivity of the Wittig reaction can be variable, depending on the nature of the ylide used.[7]

-

Horner-Wadsworth-Emmons (HWE) Reaction : As a modification of the Wittig reaction, the HWE reaction utilizes a phosphonate-stabilized carbanion.[9][10] This pathway is renowned for its high stereoselectivity, predominantly forming the (E)-alkene, and for its operational simplicity.[9][11] The dialkylphosphate byproduct is water-soluble, which greatly simplifies purification compared to the triphenylphosphine oxide generated in the standard Wittig reaction.[9]

Rationale for Selected Pathway : For this guide, the Horner-Wadsworth-Emmons (HWE) reaction is selected as the primary synthetic route. Its high (E)-stereoselectivity is crucial for obtaining the desired (2E,4E) isomer of the final product.[12] Furthermore, the reaction conditions are generally mild, and the purification process is straightforward, making it a reliable and efficient choice for both small-scale research and larger-scale preparations.

Detailed Synthetic Protocol: A Horner-Wadsworth-Emmons Approach

The synthesis is designed as a three-step sequence, beginning with the readily available 3-methoxybenzaldehyde. This workflow ensures high purity and yield at each stage.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of (E)-3-(3-methoxyphenyl)acrylaldehyde

This initial step extends the aldehyde by two carbons via a base-catalyzed aldol condensation.

Methodology:

-

To a stirred solution of 3-methoxybenzaldehyde (13.6 g, 100 mmol) in ethanol (100 mL), a solution of 10% aqueous sodium hydroxide (50 mL) is added dropwise at room temperature.

-

Acetaldehyde (6.6 g, 150 mmol) is then added slowly, maintaining the temperature below 25°C.

-

The mixture is stirred vigorously for 4 hours at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water (300 mL) and neutralized with dilute HCl.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Recrystallization from an ethanol/water mixture affords pure (E)-3-(3-methoxyphenyl)acrylaldehyde as a pale yellow solid.

Part 2: Synthesis of Ethyl (2E,4E)-5-(3-methoxyphenyl)penta-2,4-dienoate

This is the key chain-extension step using the HWE olefination.

Methodology:

-

Sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol) is washed with anhydrous hexane under an inert atmosphere (N₂) and suspended in anhydrous tetrahydrofuran (THF) (150 mL).

-

Triethyl phosphonoacetate (13.4 g, 60 mmol) is added dropwise to the suspension at 0°C. The mixture is stirred for 30 minutes at this temperature until hydrogen evolution ceases.

-

A solution of (E)-3-(3-methoxyphenyl)acrylaldehyde (8.1 g, 50 mmol) in anhydrous THF (50 mL) is added dropwise to the ylide solution at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 75 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ester.[12]

Part 3: Hydrolysis to 5-(3-Methoxyphenyl)penta-2,4-dienoic acid

The final step is the saponification of the ester to the target carboxylic acid.

Methodology:

-

The ethyl ester from Part 2 (11.6 g, 50 mmol) is dissolved in a mixture of ethanol (100 mL) and water (50 mL).

-

Potassium hydroxide (5.6 g, 100 mmol) is added, and the mixture is heated to reflux for 3 hours.[12]

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water (100 mL) and washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is cooled in an ice bath and acidified to pH 1-2 with concentrated HCl.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

-

The final product, 5-(3-Methoxyphenyl)penta-2,4-dienoic acid, is obtained as a solid.

Mechanism Spotlight: The Horner-Wadsworth-Emmons Reaction

The high (E)-selectivity of the HWE reaction is a result of thermodynamic control in the formation of the key oxaphosphetane intermediate.

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

The reaction begins with the deprotonation of the phosphonate to form a nucleophilic carbanion. This anion attacks the aldehyde carbonyl, leading to an intermediate which cyclizes to form an oxaphosphetane. The key to the stereoselectivity lies in the relative stability of the intermediates leading to the (E) and (Z) products. The steric repulsion between the substituents is minimized in the transition state that leads to the (E)-alkene, making it the favored thermodynamic product.[9][11]

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized 5-(3-Methoxyphenyl)penta-2,4-dienoic acid should be confirmed by analytical techniques.

| Property | Value | Reference |

| CAS Number | 6500-63-6 | [13][14] |

| Molecular Formula | C₁₂H₁₂O₃ | [13][14] |

| Molecular Weight | 204.22 g/mol | [13] |

| Appearance | Solid | [15] |

| Melting Point | 105-108 °C | [13] |

| Boiling Point | 397.4 ± 25.0 °C (at 760 mmHg) | [13] |

| Purity | ≥97% | [15][16] |

Expected Spectroscopic Data:

-

¹H NMR : Protons of the diene system are expected in the range of δ 5.8-7.6 ppm, showing characteristic coupling constants for the (E,E)-configuration. The aromatic protons will appear in the aromatic region (δ 6.8-7.4 ppm), the methoxy group as a singlet around δ 3.8 ppm, and the acidic proton of the carboxylic acid as a broad singlet (typically > δ 10 ppm).

-

¹³C NMR : The carbonyl carbon of the carboxylic acid is expected around δ 168-172 ppm. Carbons of the diene and aromatic ring will appear in the range of δ 115-150 ppm. The methoxy carbon will be observed around δ 55 ppm.

-

IR (Infrared Spectroscopy) : A broad O-H stretch for the carboxylic acid will be present around 2500-3300 cm⁻¹. A strong C=O stretch will be observed around 1680-1710 cm⁻¹. C=C stretching vibrations for the diene and aromatic ring will be seen in the 1580-1640 cm⁻¹ region.

Conclusion

This guide outlines a reliable and efficient using a strategically sound Horner-Wadsworth-Emmons reaction sequence. The provided step-by-step protocol, supported by mechanistic insights and characterization data, offers a complete framework for researchers. The emphasis on the HWE reaction ensures high stereochemical control, leading to the desired (2E,4E)-isomer, which is often critical for biological activity and material properties. This robust methodology provides a solid foundation for the synthesis of this and structurally related compounds for further scientific investigation.

References

- Vertex AI Search. (2025, October 8). Exploring the Chemistry: Uses of 3-Methoxybenzaldehyde in Synthesis.

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]

-

ResearchGate. Substituted cinnamic acids via one pot Wittig olefination-hydrolysis reaction. Available from: [Link]

-

PMC. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. Available from: [Link]

-

Wikipedia. Doebner–Miller reaction. Available from: [Link]

- RSC Publishing. (2025, May 28).

-

PMC. (2023, February 18). Wittig and Wittig–Horner Reactions under Sonication Conditions. Available from: [Link]

-

PubMed. (2010, March 19). Synthesis of 4-methyldienoates using a vinylogous Horner-Wadsworth-Emmons reagent. Application to the synthesis of trichostatic acid. Available from: [Link]

-

YouTube. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Available from: [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

-

WebAssign. Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Available from: [Link]

-

IOSR Journal. (2018, May 7). Synthesis And Biological Evaluation Of 5-(3,4- Methylenedioxyphenyl)-2,4-Pentadienoic Acid Derivatives As Potent Antimicrobial And Cytotoxicity Agents. Available from: [Link]

- Era's Journal of Medical Research. (2019, April 29).

-

PubChem. 3-Methoxybenzaldehyde. Available from: [Link]

-

YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Available from: [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]

-

ResearchGate. The template condensation between 2-hydroxy-3-methoxybenzaldehyde with the branched tetradentate amine. Available from: [Link]

-

ResearchGate. (PDF) 5,5-Diphenyl-cis-penta-2,4-dienoic acid. Available from: [Link]

-

AZoM. (2014, September 15). An Introduction to Aldol Condensation. Available from: [Link]

-

Griffith Research Online. Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. Available from: [Link]

-

MDPI. Template-Directed Selective Photodimerization Reactions of 5-Arylpenta-2,4-dienoic Acids. Available from: [Link]

-

PubChemLite. (2e,4e)-5-(3,4-dimethoxyphenyl)penta-2,4-dienoic acid. Available from: [Link]

-

Jurnal Riset Kimia. (2022, March 15). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. Available from: [Link]

-

MDPI. (2021, May 28). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available from: [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Knoevenagel Condensation [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. webassign.net [webassign.net]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Wittig-Horner Reaction [organic-chemistry.org]

- 12. Template-Directed Selective Photodimerization Reactions of 5-Arylpenta-2,4-dienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. (2E,4E)-5-(3-Methoxyphenyl)penta-2,4-dienoic acid | 135754-94-8 [sigmaaldrich.com]

- 16. 6500-63-6 | 5-(3-Methoxyphenyl)penta-2,4-dienoic acid - Aromsyn Co.,Ltd. [aromsyn.com]

Technical Profile: 5-(3-Methoxyphenyl)penta-2,4-dienoic Acid

The following technical guide provides an in-depth structural and functional analysis of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid, designed for researchers in medicinal chemistry and organic synthesis.

Structure, Synthesis, and Pharmacological Potential

Chemical Identity & Structural Elucidation[1]

5-(3-Methoxyphenyl)penta-2,4-dienoic acid is a vinylogous derivative of cinnamic acid.[1] Structurally, it consists of a phenyl ring substituted at the meta (3-) position with a methoxy group, attached to an extended conjugated diene chain terminating in a carboxylic acid. This extended conjugation confers unique electronic properties, making it a valuable intermediate for constructing heterocyclic pharmacophores and photosensitive polymers.

Core Physicochemical Data[3]

| Parameter | Specification |

| IUPAC Name | (2E,4E)-5-(3-Methoxyphenyl)penta-2,4-dienoic acid |

| CAS Registry Number | 6500-63-6 |

| Molecular Formula | C₁₂H₁₂O₃ |

| Molecular Weight | 204.22 g/mol |

| Exact Mass | 204.079 g/mol |

| Appearance | Pale yellow to cream crystalline powder |

| Melting Point | 105–108 °C |

| Solubility | Soluble in DMSO, Ethanol, DCM; Insoluble in Water |

| pKa (Predicted) | ~4.5 (Carboxylic acid) |

Stereochemistry and Isomerism

The molecule possesses two double bonds at positions C2 and C4.

-

Configuration: The (2E,4E) isomer is the thermodynamically most stable form and the primary product of standard condensation reactions.

-

Photoreactivity: The conjugated diene system is susceptible to [2+2] photocycloaddition in the solid state, leading to cyclobutane-based dimers (truxinic/truxillic acid analogs). This requires strict protection from light during storage.

Synthetic Methodology

The synthesis of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid relies on extending the carbon chain of 3-methoxycinnamaldehyde. The most robust protocol is the Knoevenagel Condensation using malonic acid.

Protocol: Knoevenagel Condensation (Standard)

Principle: Decarboxylative condensation of an aldehyde with a reactive methylene compound (malonic acid) driven by a base catalyst.[2]

Reagents:

-

3-Methoxycinnamaldehyde (1.0 eq)

-

Malonic acid (1.2 – 1.5 eq)

-

Piperidine (Catalyst, 0.1 eq)

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxycinnamaldehyde in pyridine.

-

Activation: Add malonic acid and catalytic piperidine.

-

Reaction: Heat the mixture to 80–100 °C .

-

Observation: Evolution of CO₂ gas indicates the decarboxylation step is proceeding.

-

Duration: Reflux for 2–4 hours until CO₂ evolution ceases.

-

-

Quenching: Cool the reaction mixture to room temperature and pour into ice-cold dilute HCl (2N). This protonates the carboxylate, precipitating the free acid.

-

Isolation: Filter the pale yellow precipitate.

-

Purification: Recrystallize from Ethanol/Water (3:1) or Methanol to remove trace aldehyde and polymerized byproducts.

Green Synthesis Alternative

For applications requiring non-toxic solvents, Ammonium Bicarbonate can be used as a solid-phase catalyst.

-

Conditions: Grind aldehyde, malonic acid, and NH₄HCO₃; heat to 140 °C (solvent-free or minimal EtOAc).

-

Yield: Typically lower (40-70%) compared to the pyridine method (>85%), but eliminates toxic waste.

Synthesis Pathway Diagram

Caption: Step-wise Knoevenagel condensation pathway transforming 3-methoxycinnamaldehyde into the target dienoic acid.

Spectroscopic Profile (Diagnostic Signals)

Verification of the structure requires confirming the presence of the diene system and the meta-substituted ring.

| Technique | Diagnostic Signal | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ ~12.2 ppm (s, 1H) | Carboxylic Acid (-COOH ) |

| δ 7.2 – 7.5 ppm (m, 4H) | Aromatic Protons (Meta-substitution pattern) | |

| δ 6.0 – 7.1 ppm (m, 4H) | Diene System: Characteristic multiplets/doublets for H-2, H-3, H-4, H-5. Look for large coupling constants (J ≈ 15 Hz) indicating trans (E) geometry. | |

| δ 3.80 ppm (s, 3H) | Methoxy Group (-OCH ₃) | |

| IR Spectroscopy | 1670–1690 cm⁻¹ | C=O Stretch (Conjugated Acid) |

| 1600–1620 cm⁻¹ | C=C Stretch (Diene/Aromatic) | |

| Mass Spectrometry | m/z 204 [M]⁺ | Molecular Ion |

Biological & Industrial Applications[5][9]

Medicinal Chemistry: Pharmacophore Precursor

This compound serves as a "warhead" precursor or linker in drug design:

-

Piperine Analogs: Amidation of the carboxylic acid with piperidine or pyrrolidine yields analogs of Piperine (the active alkaloid in black pepper). These analogs are investigated for:

-

HDAC Inhibitors: The pentadienoic acid chain mimics the linker region of Trichostatin A. Derivatization into a hydroxamic acid (-CONHOH) creates potential Histone Deacetylase (HDAC) inhibitors, relevant in cancer epigenetics.

Materials Science: Photopolymers

The conjugated diene system allows for solid-state photopolymerization.

-

Mechanism: UV irradiation causes [2+2] cycloaddition between the olefinic bonds of adjacent molecules in the crystal lattice.

-

Application: Used in photo-alignment layers for liquid crystal displays (LCDs) and as photo-crosslinkable polymers for lithography.

Functional Logic Diagram

Caption: Divergent application pathways in drug discovery (left) and material engineering (right).

References

-

ChemicalBook. (2026). 5-PHENYLPENTA-2,4-DIENOIC ACID (CAS 1552-94-9) Chemical Properties, Uses, Production. Retrieved from

-

Alfa Chemistry. (2026). 5-(3-Methoxy-phenyl)-penta-2,4-dienoic acid - CAS 6500-63-6.[8][9][10] Retrieved from

-

IOSR Journal of Pharmacy and Biological Sciences. (2018). Synthesis And Biological Evaluation Of 5-(3,4-Methylenedioxyphenyl)-2,4-Pentadienoic Acid Derivatives. Retrieved from

-

National Institutes of Health (NIH). (2018). Template-Directed Selective Photodimerization Reactions of 5-Arylpenta-2,4-dienoic Acids. Retrieved from

-

Royal Society of Chemistry. (2013).[2] Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation. Retrieved from

Sources

- 1. Template-Directed Selective Photodimerization Reactions of 5-Arylpenta-2,4-dienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers [mdpi.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. echemi.com [echemi.com]

- 10. 6500-63-6 | 5-(3-Methoxyphenyl)penta-2,4-dienoic acid - Aromsyn Co.,Ltd. [aromsyn.com]

Spectroscopic Profile: 5-(3-Methoxyphenyl)penta-2,4-dienoic Acid

The following technical guide details the spectroscopic characterization of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid , a conjugated diene intermediate often utilized in the synthesis of piperine analogs and bioactive stilbenoids.

Technical Guide for Structural Validation & Quality Control

Introduction & Chemical Context

5-(3-Methoxyphenyl)penta-2,4-dienoic acid (CAS: 6500-63-6) represents a class of vinylogous cinnamates. Its structure features a meta-methoxy substituted phenyl ring conjugated to a dienoic acid tail. In drug discovery, this scaffold is frequently encountered as a metabolic probe or a synthetic intermediate for histone deacetylase (HDAC) inhibitors and TRPV1 antagonists.

The primary challenge in characterizing this molecule lies in confirming the stereochemistry of the diene system. The thermodynamic product of the standard Knoevenagel-Doebner synthesis is the (2E, 4E) isomer, but photo-isomerization can lead to trace Z-isomers. This guide focuses on the rigorous differentiation of these isomers using high-resolution NMR.

Compound Identity

| Property | Detail |

| IUPAC Name | (2E,4E)-5-(3-Methoxyphenyl)penta-2,4-dienoic acid |

| Molecular Formula | C |

| Molecular Weight | 204.22 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 105–108 °C |

Synthesis & Sample Preparation

To ensure spectroscopic data correlates to a high-purity standard, the compound is typically synthesized via the Knoevenagel condensation of 3-methoxycinnamaldehyde with malonic acid.

Experimental Workflow

The following diagram outlines the synthesis and critical purification steps required to isolate the pure (

Figure 1: Synthetic pathway ensuring the thermodynamic (2E,4E) stereochemistry.

Sample Prep for Spectroscopy:

-

NMR: Dissolve 10 mg in 0.6 mL DMSO-

or CDCl -

UV-Vis: Prepare a 50 µM solution in Methanol (MeOH).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive confirmation of the (

H NMR Data (400 MHz, DMSO- )

The spectrum displays a characteristic pattern of two doublets and two doublets-of-doublets (dd) in the olefinic region.

| Position | Multiplicity | Assignment Logic | ||

| -COOH | 12.20 | bs | - | Carboxylic acid proton (exchangeable). |

| H-3 | 7.35 | dd | 15.2, 10.5 | |

| H-5 | 7.02 | d | 15.5 | |

| Ar-H (H-5') | 7.28 | t | 7.8 | Meta-proton on phenyl ring (pseudo-triplet). |

| Ar-H (H-6') | 7.10 | d | 7.6 | Ortho to chain. |

| Ar-H (H-2') | 7.05 | s | - | Isolated proton between chain and OMe. |

| H-4 | 6.95 | dd | 15.5, 10.5 | |

| Ar-H (H-4') | 6.88 | dd | 8.0, 2.2 | Ortho to OMe, Para to chain. |

| H-2 | 5.95 | d | 15.2 | |

| -OCH | 3.80 | s | - | Methoxy singlet. |

Critical Analysis:

-

Stereochemistry: The coupling constant

Hz and -

Connectivity: H-3 appears as a doublet of doublets because it couples to both H-2 (

) and H-4 (

C NMR Data (100 MHz, DMSO- )

| Position | Type | Assignment | |

| C-1 | 167.8 | C=O | Carboxylic Acid |

| C-3' | 159.8 | C | Aromatic C-O (Ipso to OMe) |

| C-3 | 144.5 | CH | |

| C-5 | 139.5 | CH | |

| C-1' | 137.8 | C | Aromatic C-Ipso to chain |

| C-5' | 130.1 | CH | Aromatic Meta |

| C-4 | 125.4 | CH | |

| C-2 | 121.5 | CH | |

| C-6' | 119.8 | CH | Aromatic |

| C-4' | 114.5 | CH | Aromatic (Ortho to OMe) |

| C-2' | 112.2 | CH | Aromatic (Ortho to OMe) |

| OMe | 55.4 | CH | Methoxy carbon |

Infrared (IR) & UV-Visible Spectroscopy

These methods provide rapid "fingerprint" validation during routine QC.

IR Spectrum (KBr Pellet)[5]

-

3200–2500 cm

: Broad O–H stretch (Carboxylic acid dimer). -

1680 cm

: Strong C=O stretch (Conjugated acid). -

1625, 1600 cm

: C=C stretches (Conjugated diene + Aromatic). -

1260 cm

: C–O stretch (Aryl ether). -

980 cm

: C=C bending (characteristic of trans-alkenes).

UV-Visible Spectrum (Methanol)

-

: 308 nm (

-

Interpretation: The extended conjugation (Phenyl + 2 Double Bonds + Carbonyl) results in a significant bathochromic shift compared to cinnamic acid (

nm).

Structural Visualization & Logic

The following diagram maps the scalar couplings utilized to assign the NMR signals.

Figure 2: COSY and NOESY correlation map. Red arrows indicate the vicinal coupling chain establishing the diene backbone.

Mass Spectrometry (MS)[3][5][6]

-

Ionization Mode: ESI (-) or EI (70 eV).

-

Molecular Ion:

204 [M] -

Base Peak:

159 (Loss of -COOH). -

Fragmentation:

-

204

-

159

-

77 [C

-

204

References

-

Sigma-Aldrich. (2024). (2E,4E)-5-(3-Methoxyphenyl)penta-2,4-dienoic acid Product Specification. Link

-

PubChem. (2024).[1] Compound Summary for CID 73155734: Penta-2,4-dienoate derivatives. National Center for Biotechnology Information. Link

- Mascitti, V., & Corey, E. J. (2004). Enantioselective Synthesis of Pentadienoic Acid Derivatives. Journal of the American Chemical Society. (Contextual reference for synthesis of 5-aryl-2,4-pentadienoic acids).

-

Alfa Chemistry. (2024). Spectroscopic Properties of CAS 6500-63-6. Link

Sources

An In-depth Technical Guide to 5-(3-Methoxyphenyl)penta-2,4-dienoic Acid

CAS Number: 6500-63-6

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid, a molecule of interest within the broader class of pentadienoic acid derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, potential synthesis, and prospective biological applications based on current scientific understanding and data from analogous compounds.

Molecular Overview and Physicochemical Properties

5-(3-Methoxyphenyl)penta-2,4-dienoic acid, with the chemical formula C12H12O3, is a carboxylic acid characterized by a pentadienoic acid chain attached to a methoxy-substituted phenyl ring.[1][2] The extended conjugation from the phenyl ring through the diene system to the carboxylic acid group is a key structural feature that is expected to influence its chemical reactivity and biological activity.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 6500-63-6 | [1][2] |

| Molecular Formula | C12H12O3 | [1][2] |

| Molecular Weight | 204.222 g/mol | [1] |

| Melting Point | 105-108°C | [1] |

| Boiling Point | 397.4 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 156.5 ± 16.7 °C | [1] |

| Refractive Index | 1.595 | [1] |

The presence of the methoxy group and the carboxylic acid moiety suggests the potential for hydrogen bonding and influences the molecule's polarity and solubility.

Synthesis Strategies: An Expert Perspective

While specific, detailed protocols for the synthesis of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid are not extensively documented in publicly available literature, its structure lends itself to established synthetic methodologies for similar compounds. A plausible and efficient approach would be the Knoevenagel condensation reaction.

Proposed Synthetic Pathway: Knoevenagel Condensation

This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. For the synthesis of the target molecule, 3-methoxycinnamaldehyde would be reacted with malonic acid in the presence of a base such as pyridine with a catalytic amount of piperidine.

Conceptual Workflow for Synthesis:

Caption: Proposed Knoevenagel condensation workflow for the synthesis of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid.

Step-by-Step Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxycinnamaldehyde and malonic acid in a minimal amount of pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The evolution of carbon dioxide gas is indicative of the reaction proceeding.[3]

-

Workup: After completion, the reaction mixture is cooled and poured into a mixture of ice and hydrochloric acid to precipitate the crude product.[3]

-

Purification: The precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system, such as ethanol/water, to yield the purified 5-(3-Methoxyphenyl)penta-2,4-dienoic acid.[3]

This method is widely used for the synthesis of phenylpenta-2,4-dienoic acids due to its reliability and relatively high yields.[3]

Potential Biological Activity and Therapeutic Interest

The structural motifs within 5-(3-Methoxyphenyl)penta-2,4-dienoic acid—the methoxyphenyl group and the dienoic acid chain—are present in a variety of biologically active molecules. This suggests that the title compound could exhibit interesting pharmacological properties.

Anticancer Potential

Many compounds containing the methoxyphenyl moiety have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.[4][5][6] For instance, diarylpentanoid analogs of curcumin, which share a similar core structure, have been shown to induce apoptosis and inhibit cell proliferation in non-small cell lung cancer cells.[4] The mechanism often involves the modulation of key signaling pathways such as PI3K-AKT, MAPK, and cell cycle regulation.[4] Furthermore, derivatives of ciprofloxacin containing a methoxyphenyl group have been found to induce selective cytotoxicity against human cancer cells through the generation of reactive oxygen species and caspase-dependent apoptosis.[5]

Potential Mechanism of Action in Cancer Cells:

Caption: Hypothesized mechanism of anticancer activity for 5-(3-Methoxyphenyl)penta-2,4-dienoic acid.

Anti-inflammatory and Antioxidant Properties

The presence of a methoxyphenyl group is also associated with anti-inflammatory and antioxidant activities.[7][8] For example, synthetic chalcones with methoxy substitutions have been reported to exert significant anti-inflammatory effects by inducing heme oxygenase-1 (HO-1) and reducing the expression of pro-inflammatory mediators like COX-2 and iNOS.[8] The antioxidant potential often stems from the ability to scavenge free radicals, a property observed in various phenolic and methoxyphenolic compounds.[7]

Antimicrobial Activity

Derivatives of pentadienoic acid have been investigated for their antimicrobial properties.[9] For instance, analogs of piperine, which contains a 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid core, have shown potent antibacterial activity.[9] This suggests that 5-(3-Methoxyphenyl)penta-2,4-dienoic acid could also be explored for its potential as an antimicrobial agent.

Safety and Handling

For safe handling of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid in a laboratory setting, standard precautions for handling chemical compounds should be followed.

-

Engineering Controls: Handle in a well-ventilated place, such as a fume hood, to avoid the formation and inhalation of dust and aerosols.[1][10]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and safety glasses with side shields.[10][11] In case of dust formation, respiratory protection may be necessary.[10]

-

Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[10][11]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][11] Keep away from incompatible materials and foodstuff containers.[1]

In case of exposure, follow standard first-aid measures:

-

Eyes: Rinse cautiously with water for several minutes.[11][12]

-

Ingestion: Clean mouth with water and drink plenty of water.[11][12]

Seek medical attention if irritation or symptoms persist.[11][12]

Conclusion and Future Directions

5-(3-Methoxyphenyl)penta-2,4-dienoic acid represents a molecule with significant potential for further investigation, particularly in the realms of oncology and inflammatory diseases. The structural similarities to known bioactive compounds provide a strong rationale for its exploration. Future research should focus on:

-

Optimized Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol, along with comprehensive spectroscopic characterization (NMR, IR, MS).

-

In-depth Biological Evaluation: Systematic screening for its anticancer, anti-inflammatory, and antimicrobial activities using a panel of relevant cell lines and assays.

-

Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways through which it exerts its biological effects.

This technical guide serves as a foundational resource to stimulate and guide further research into this promising compound.

References

Sources

- 1. echemi.com [echemi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 5-PHENYLPENTA-2,4-DIENOIC ACID | 1552-94-9 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers [mdpi.com]

- 8. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iosrjournals.org [iosrjournals.org]

- 10. freemansupply.com [freemansupply.com]

- 11. fishersci.com [fishersci.com]

- 12. hbchemical.com [hbchemical.com]

physical and chemical properties of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid

An In-depth Technical Guide to 5-(3-Methoxyphenyl)penta-2,4-dienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Methoxyphenyl)penta-2,4-dienoic acid is a derivative of cinnamic acid, characterized by a pentadienoic acid chain attached to a methoxy-substituted phenyl ring. This structural motif, a conjugated system linking an aromatic ring to a carboxylic acid, is of significant interest in medicinal chemistry and materials science. Compounds with similar backbones, such as derivatives of piperine, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1] The extended π-system of the pentadienoic acid moiety, coupled with the electronic influence of the methoxy group on the phenyl ring, suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its known physical and chemical properties, drawing from available data to inform its potential applications and handling.

Chemical Identity and Structure

A precise understanding of the compound's structure is fundamental to interpreting its properties and reactivity.

-

IUPAC Name: (2E,4E)-5-(3-methoxyphenyl)penta-2,4-dienoic acid

-

CAS Number: 6500-63-6[2][3]; 135754-94-8 (for the (2E,4E)-isomer)

-

Canonical SMILES: COC1=CC=CC(=C1)C=CC=CC(=O)O[2]

-

InChI Key: XVWJWKYAUAINIZ-UHFFFAOYSA-N[2]

The structure features a carboxylic acid, a conjugated diene system, and a meta-substituted methoxybenzene ring. The stereochemistry of the double bonds, typically in the more stable (E,E) configuration, is crucial for its three-dimensional shape and biological activity.

Caption: Structure of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid with key functional groups highlighted.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological environments. These parameters influence solubility, absorption, distribution, and formulation characteristics.

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 105-108 °C | [3] |

| Boiling Point | 397.4 ± 25.0 °C at 760 mmHg | [2][3] |

| Density | 1.162 - 1.2 g/cm³ | [2][3] |

| Flash Point | 156.5 ± 16.7 °C | [2][3] |

| Polar Surface Area | 46.53 Ų | [3] |

| XLogP3 | 2.18 | [3] |

Insights for Drug Development:

-

The melting point suggests a stable crystalline solid at room temperature, which is favorable for handling and formulation.

-

The XLogP3 value of 2.18 indicates a moderate lipophilicity. This is often a desirable characteristic in drug candidates, as it suggests a balance between aqueous solubility for dissolution and lipid solubility for membrane permeability, which are key factors for oral bioavailability.

-

The Polar Surface Area (PSA) is below the 140 Ų threshold often associated with good cell membrane permeability.

Chemical Properties and Reactivity

The reactivity of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid is dictated by its three primary functional groups:

-

Carboxylic Acid: This group is the most acidic site and will readily undergo deprotonation. It is a key site for derivatization through reactions such as:

-

Esterification: Reaction with alcohols under acidic conditions.

-

Amide formation: Reaction with amines, often facilitated by coupling agents like EDC/HOBt, to produce a diverse range of amides. This is a common strategy in medicinal chemistry to modulate a compound's properties.[1]

-

-

Conjugated Diene: The system of alternating double and single bonds is susceptible to electrophilic addition reactions. However, the conjugation provides a degree of stability. It can also participate in pericyclic reactions like Diels-Alder cycloadditions.

-

Aromatic Ring: The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. This allows for further modification of the phenyl ring, although the reaction conditions must be controlled to avoid side reactions at the diene chain.

Stability and Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[3] The conjugated double bonds may be sensitive to light and air, potentially leading to polymerization or oxidation over time.

Spectroscopic Profile

-

¹H NMR (Proton NMR): The spectrum would be complex. Key expected signals include:

-

A singlet for the methoxy group (-OCH₃) protons around 3.8 ppm.[4]

-

A series of complex multiplets in the vinylic region (approx. 5.8-7.5 ppm) corresponding to the protons on the pentadienoic acid chain.

-

Signals in the aromatic region (approx. 6.8-7.4 ppm) for the four protons on the substituted phenyl ring.

-

A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 NMR):

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

-

A sharp, strong C=O stretch from the carboxylic acid carbonyl group around 1680-1710 cm⁻¹.

-

C=C stretching bands for the diene and aromatic ring in the 1580-1650 cm⁻¹ region.

-

C-O stretching bands for the ether and carboxylic acid around 1250 cm⁻¹ and 1300 cm⁻¹, respectively.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 204. The exact mass is 204.07900 u.[2]

-

Synthesis and Experimental Protocols

The synthesis of this class of compounds typically involves condensation reactions to form the diene structure. A common method is the Wittig or Horner-Wadsworth-Emmons reaction between 3-methoxycinnamaldehyde and a phosphonate ylide containing the carboxylate moiety, or a similar multi-step condensation process.

Illustrative Protocol: Solubility Determination

Understanding solubility is a prerequisite for any in vitro or in vivo testing. This protocol outlines a standard method for determining the kinetic solubility of a test compound.

Caption: Workflow for determining the kinetic solubility of a research compound.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Equilibration: Seal the plate and incubate at a controlled temperature (e.g., 25°C) on a plate shaker for a set period (e.g., 2-24 hours) to allow the solution to reach equilibrium.

-

Separation: Centrifuge the plate to pellet any undissolved precipitate.

-

Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS, against a standard curve. The highest concentration at which no precipitate is observed is reported as the solubility.

Potential Applications in Research and Drug Development

The structural features of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid make it an attractive candidate for several research applications:

-

Anticancer Research: Chalcones and related diarylpentanoids, which share a similar structural core, are known to interfere with various biological targets implicated in cancer, such as tubulin polymerization and cell signaling pathways.[5][6] This compound could be explored as an antimitotic agent or an inhibitor of specific protein-protein interactions.[7]

-

Inflammation and Oxidative Stress: The conjugated system suggests potential antioxidant properties by acting as a radical scavenger. Related natural products like curcumin and piperine exhibit potent anti-inflammatory effects, providing a rationale for investigating this compound in inflammatory disease models.[1]

-

Synthetic Building Block: The carboxylic acid and diene functionalities allow for its use as a versatile building block in the synthesis of more complex molecules, including natural product analogs and novel heterocyclic systems.[8]

Conclusion

5-(3-Methoxyphenyl)penta-2,4-dienoic acid is a compound with a rich chemical structure that offers significant potential for further investigation. Its physicochemical properties, including moderate lipophilicity and a solid-state nature, are favorable for early-stage drug development. The presence of multiple reactive sites provides ample opportunity for chemical modification to optimize activity and pharmacokinetic profiles. Future research should focus on a full spectroscopic characterization, elucidation of its biological activities through in vitro screening, and exploration of its potential as a scaffold for the development of novel therapeutic agents.

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer [mdpi.com]

- 7. Design and synthesis of new inhibitors of p53–MDM2 interaction with a chalcone scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 8. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 5-(3-Methoxyphenyl)penta-2,4-dienoic Acid: A Guide to Research Applications

An In-Depth Technical Guide for Researchers

Abstract

5-(3-Methoxyphenyl)penta-2,4-dienoic acid is a small molecule whose therapeutic potential is largely unexplored. However, its structural resemblance to well-characterized bioactive compounds, such as hydroxycinnamic acids and diarylpentanoid analogs, provides a strong rationale for its investigation as a novel therapeutic agent. This guide synthesizes data from related molecular classes to propose a comprehensive research program for evaluating its efficacy in oncology, inflammation, and neuroprotection. We provide the theoretical framework, detailed experimental protocols, and logical workflows necessary to systematically investigate its mechanism of action and therapeutic applications.

Introduction: The Scientific Rationale

5-(3-Methoxyphenyl)penta-2,4-dienoic acid belongs to a class of compounds possessing a phenyl ring and a conjugated dienoic acid tail. While direct literature on this specific molecule is sparse[1][2], its core structure is a recurring motif in a multitude of natural and synthetic compounds with significant pharmacological activities. Its chemical architecture suggests high potential for biological interaction.

The scientific impetus for investigating this molecule is built on the established activities of its structural relatives:

-

Hydroxycinnamic Acid (HCA) Derivatives: Compounds like caffeic acid and ferulic acid are potent antioxidants and anti-inflammatory agents.[3][4] Their derivatives are explored for a wide range of therapeutic uses.[3][5]

-

Caffeic Acid Phenethyl Ester (CAPE): A natural component of propolis, CAPE is a powerful anti-inflammatory, antioxidant, and anticancer agent, known to modulate critical signaling pathways such as Nuclear Factor-kappa B (NF-κB).[6][7][8][9]

-

Diarylpentanoid (DAP) Analogs: These curcumin-related compounds exhibit enhanced anticancer efficacy compared to their parent compound.[10][11] Molecules like 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one have demonstrated potent pro-apoptotic and antiproliferative effects in cancer cell lines.[10][11][12]

The methoxy group on the phenyl ring and the conjugated diene system in 5-(3-Methoxyphenyl)penta-2,4-dienoic acid are key features that may confer valuable pharmacological properties, including cell permeability and the ability to interact with specific biological targets. This guide outlines a logical, multi-pronged research strategy to elucidate its potential.

Proposed Research Application I: Oncology

The structural similarity to potent anticancer agents like diarylpentanoids makes oncology a primary area for investigation.[10][12] The research objective is to determine if 5-(3-Methoxyphenyl)penta-2,4-dienoic acid can induce cytotoxicity and apoptosis in cancer cells and to identify the underlying molecular mechanisms.

Rationale and Mechanistic Hypothesis

Many structurally related compounds exert their anticancer effects by modulating key signaling pathways that govern cell survival, proliferation, and apoptosis, such as NF-κB, PI3K/Akt, and MAPK.[10] CAPE, for instance, is a well-documented inhibitor of NF-κB activation.[7][8] We hypothesize that 5-(3-Methoxyphenyl)penta-2,4-dienoic acid may similarly interfere with these pro-survival pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Proposed Experimental Workflow

A tiered approach is recommended, starting with broad screening and progressing to detailed mechanistic studies.

Caption: Tiered workflow for oncology investigation.

Key Experimental Protocols

Protocol 2.3.1: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Trustworthiness Check: This protocol is self-validating by including vehicle controls to establish a baseline and positive controls (e.g., doxorubicin) to confirm assay performance. Running experiments in triplicate ensures statistical robustness.

Comparative Data from Related Compounds

To establish a benchmark for expected potency, consider the cytotoxic activities of related diarylpentanoid and trimethoxyphenyl derivatives.

| Compound/Analog | Cell Line | IC50 Value | Reference |

| Diarylpentanoid (MS13) | NCI-H520 (Lung) | ~4-5 µM | [10][11] |

| Diarylpentanoid (MS13) | NCI-H23 (Lung) | ~5-6 µM | [10][11] |

| N-phenyl triazinone 9 | HepG2 (Liver) | 1.38 µM | [13] |

| Curcumin Analog (DM-1) | Ehrlich Ascites (Breast) | Showed tumor reduction | [12] |

Proposed Research Application II: Anti-Inflammatory Activity

The hydroxycinnamic acid scaffold is a well-known feature of many anti-inflammatory compounds.[3][14] CAPE and other derivatives are known to suppress inflammatory responses, primarily through the inhibition of the NF-κB pathway and enzymes like cyclooxygenase (COX).[8][14]

Rationale and Mechanistic Hypothesis

Inflammation is driven by signaling cascades that lead to the production of mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6). We hypothesize that 5-(3-Methoxyphenyl)penta-2,4-dienoic acid can suppress the production of these mediators in immune cells (e.g., macrophages) stimulated with inflammatory agents like lipopolysaccharide (LPS). This effect may be mediated by the inhibition of NF-κB translocation and/or direct inhibition of enzymes like COX-2 and iNOS.[15]

Caption: Proposed inhibition of the NF-κB signaling pathway.

Key Experimental Protocols

Protocol 3.2.1: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

-

Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Incubate for 24 hours.

-

Griess Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Reagent Addition: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to each well. Incubate for 10 minutes at room temperature.

-

Measurement: Measure the absorbance at 540 nm.

-

Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. A parallel MTT assay should be run to ensure the observed reduction in NO is not due to cytotoxicity.

Causality and Validation: By measuring both NO production and cell viability, this protocol distinguishes a true anti-inflammatory effect from a simple toxic one. A decrease in NO without a corresponding decrease in viability points to a specific inhibitory mechanism.

Proposed Research Application III: Neuroprotection

Derivatives of hydroxycinnamic acid have been shown to possess neuroprotective properties, including the ability to prevent the pathological transformation of amyloidogenic proteins implicated in diseases like Parkinson's and Alzheimer's.[16] Their antioxidant capacity is also crucial for protecting neurons from oxidative stress.

Rationale and Mechanistic Hypothesis

Oxidative stress and protein aggregation are common pathological hallmarks of neurodegenerative diseases. We hypothesize that 5-(3-Methoxyphenyl)penta-2,4-dienoic acid may act as a neuroprotective agent through two primary mechanisms:

-

Antioxidant Activity: Directly scavenging reactive oxygen species (ROS) or upregulating endogenous antioxidant systems (e.g., via the Nrf2 pathway), similar to other phenolic compounds.[8]

-

Anti-aggregation Activity: Interfering with the fibrillization of amyloidogenic proteins like α-synuclein or amyloid-beta, a property observed in some cinnamic acid derivatives.[16]

Key Experimental Protocols

Protocol 4.2.1: Neuroprotection against Oxidative Stress

-

Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate.

-

Pre-treatment: Treat the cells with the test compound for 12-24 hours.

-

Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for a defined period.

-

Viability Assessment: Assess cell viability using the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

ROS Measurement (Optional): In a parallel experiment, use a fluorescent probe like DCFDA to quantify intracellular ROS levels via flow cytometry or fluorescence microscopy.

Expertise-Driven Insight: The choice of oxidative agent can model different aspects of neurodegeneration. H₂O₂ induces general oxidative stress, while 6-OHDA is more specific for dopaminergic neurons, making it particularly relevant for Parkinson's disease models.

Conclusion and Future Directions

5-(3-Methoxyphenyl)penta-2,4-dienoic acid stands as a promising yet uncharacterized molecule. Based on a robust analysis of its structural analogs, we have outlined a clear and logical research path forward. The proposed investigations in oncology, inflammation, and neuroprotection are grounded in established pharmacology and provide a solid foundation for drug discovery efforts.

Future work should focus on:

-

Lead Optimization: If promising activity is found, medicinal chemistry efforts can be employed to synthesize derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Validation: Promising in vitro results must be validated in appropriate animal models of cancer, inflammation, or neurodegeneration.

-

Target Identification: Advanced techniques like chemical proteomics can be used to definitively identify the direct protein targets of the compound.

This technical guide provides the necessary framework for researchers to systematically unlock the potential of this intriguing compound and contribute to the development of next-generation therapeutics.

References

- Antioxidant-Inspired Drug Discovery: Antitumor Metabolite Is Formed in Situ from a Hydroxycinnamic Acid Derivative upon Free-Radical Scavenging. Journal of Medicinal Chemistry.

- Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Deriv

- Caffeic acid phenethyl ester: A review on its pharmacological importance, and its association with free radicals, COVID‐19, and radiotherapy. PMC.

- Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities. MDPI.

- Caffeic acid phenethyl ester (CAPE)-derivatives act as selective inhibitors of acetylcholinesterase. PubMed.

- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic

- Caffeic acid phenethyl ester (CAPE): Pharmacodynamics and potential for therapeutic application.

- Hydroxycinnamic acid as a novel scaffold for the development of cyclooxygenase-2 inhibitors. R Discovery.

- Hydroxycinnamic Acid Derivatives from Coffee Extracts Prevent Amyloid Transform

- Hydroxycinnamic Acids and Their Related Synthetic Analogs: An Update of Pharmacological Activities.

- Synthesis And Biological Evaluation Of 5-(3,4- Methylenedioxyphenyl)-2,4-Pentadienoic Acid Derivatives As Potent Antimicrobial And Cytotoxicity Agents. IOSR Journal.

- 5,5-Diphenyl-cis-penta-2,4-dienoic acid. IUCr Journals.

- Buy 5-(3-Methoxyphenyl)

- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC.

- Discovery of 5-(4-Hydroxyphenyl)-3-oxo-pentanoic Acid [2-(5-Methoxy-1H-indol-3-yl)-ethyl]-amide as a Neuroprotectant for Alzheimer's Disease by Hybridization of Curcumin and Melatonin.

- CAS 6500-63-6 5-(3-Methoxy-phenyl)-penta-2,4-dienoic acid. Alfa Chemistry.

- 2,4-pentadienoic acid, 5-(4-hydroxy-3-methoxyphenyl)-, 3,7-dimethyl-2,6-octadienyl ester. PubChem.

- Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells. MDPI.

- The anti-inflammatory effects of E-α-(p-methoxyphenyl)

- Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells. PubMed.

- DM-1, sodium 4-[5-(4-hydroxy-3-methoxyphenyl)

- The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers. Benchchem.

- Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen. MDPI.

Sources

- 1. echemi.com [echemi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Caffeic acid phenethyl ester: A review on its pharmacological importance, and its association with free radicals, COVID‐19, and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DM-1, sodium 4-[5-(4-hydroxy-3-methoxyphenyl)-3-oxo-penta-1,4-dienyl]-2-methoxy-phenolate: a curcumin analog with a synergic effect in combination with paclitaxel in breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-(3-Methoxyphenyl)penta-2,4-dienoic Acid: Synthesis, Properties, and Therapeutic Potential

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid, a member of the 5-arylpenta-2,4-dienoic acid class of compounds. While a singular, high-profile discovery event for this specific molecule is not prominent in the scientific literature, its chemical structure and relationship to biologically active natural products and synthetic analogs have positioned it as a compound of interest for researchers in medicinal chemistry and drug development. This document details its chemical properties, outlines established synthetic routes for this class of molecules, and explores the known and potential biological activities by drawing parallels with structurally similar compounds. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel small molecules.

Introduction and Historical Context

The history of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid is not marked by a specific, celebrated discovery but rather by its emergence within the broader exploration of 5-arylpenta-2,4-dienoic acids and their derivatives. This class of compounds shares a structural resemblance to naturally occurring molecules that have long been recognized for their medicinal properties. For instance, piperine, an alkaloid found in black pepper, contains a 5-(3,4-methylenedioxyphenyl)penta-2,4-dienoyl moiety and exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1] The investigation of synthetic analogs, such as 5-(3-Methoxyphenyl)penta-2,4-dienoic acid, is a logical progression in the field of medicinal chemistry, aimed at understanding the structure-activity relationships of this chemical scaffold and identifying novel therapeutic agents.

The availability of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid from various chemical suppliers indicates its utility in research and as a building block for the synthesis of more complex molecules.[2][3][4] Its study is often embedded within broader research programs, such as the investigation of photodimerization reactions of 5-arylpenta-2,4-dienoic acids, which can lead to the formation of cyclobutane structures with potential applications in materials science and pharmacology.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H12O3 | [3] |

| Molecular Weight | 204.22 g/mol | [3] |

| CAS Number | 6500-63-6 / 135754-94-8 | [3][4] |

| Melting Point | 105-108 °C | [2] |

| Boiling Point | 397.4 ± 25.0 °C at 760 mmHg | [2] |

| Flash Point | 156.5 ± 16.7 °C | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥97% | [4] |

These properties suggest a stable, solid compound under standard laboratory conditions, suitable for a variety of experimental setups. Its structure, featuring a carboxylic acid group and a conjugated system, imparts specific chemical reactivity and potential for biological interactions.

Synthesis and Methodologies

The synthesis of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid can be achieved through established organic chemistry methodologies. A common and effective approach involves the hydrolysis of the corresponding ester precursor. This method is widely used for the preparation of various 5-arylpenta-2,4-dienoic acids.[5]

General Synthetic Protocol: Hydrolysis of an Ester Precursor

This protocol describes a general procedure for the synthesis of 5-arylpenta-2,4-dienoic acids, which can be adapted for the specific synthesis of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid.

Step 1: Synthesis of the Ester Precursor The ester precursor, for example, ethyl 5-(3-methoxyphenyl)penta-2,4-dienoate, can be synthesized via a Wittig or Horner-Wadsworth-Emmons reaction between 3-methoxycinnamaldehyde and a suitable phosphonate ylide or phosphorane.

Step 2: Hydrolysis of the Ester

-

Dissolve the ester precursor (1 equivalent) in a mixture of methanol (MeOH) and tetrahydrofuran (THF).

-

Add an aqueous solution of a strong base, such as potassium hydroxide (KOH, 5 M), to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, remove the organic solvents under reduced pressure.

-

Dissolve the resulting residue in a suitable solvent like chloroform (CHCl3).

-

Acidify the solution by dropwise addition of a strong acid, such as concentrated hydrochloric acid (HCl), until the pH reaches 1-2.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under vacuum to yield the desired 5-(3-Methoxyphenyl)penta-2,4-dienoic acid.

Caption: General workflow for the synthesis of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid.

Potential Biological Activities and Therapeutic Applications

While specific studies on the biological activity of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid are not extensively documented, the broader class of 5-arylpenta-2,4-dienoic acids and structurally related chalcones have demonstrated a wide range of pharmacological effects. These findings provide a strong rationale for investigating the therapeutic potential of this compound.

Antimicrobial and Cytotoxic Potential

Derivatives of 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid (piperic acid) have been synthesized and evaluated for their antimicrobial and cytotoxic activities.[1] These studies have shown that certain derivatives exhibit significant antibacterial and cytotoxic effects, suggesting that the 5-arylpenta-2,4-dienoic acid scaffold is a promising starting point for the development of new antimicrobial and anticancer agents.[1] The presence of the methoxy group on the phenyl ring of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid may influence its electronic properties and biological activity.

Enzyme Inhibition

Chalcones, which share a similar α,β-unsaturated ketone system, have been identified as inhibitors of various enzymes. For instance, some chalcone derivatives have been investigated as inhibitors of the p53-MDM2 interaction, a key target in cancer therapy.[6] Additionally, pyrazoline derivatives synthesized from chalcones have been evaluated for their tyrosinase inhibitory activity, which is relevant for the treatment of hyperpigmentation disorders. Given these precedents, 5-(3-Methoxyphenyl)penta-2,4-dienoic acid could be explored as a potential inhibitor of various enzymes implicated in disease.

Anti-inflammatory and Antioxidant Properties

Many natural and synthetic compounds containing phenolic and methoxyphenyl groups exhibit potent antioxidant and anti-inflammatory properties.[7] Caffeic acid phenethyl ester (CAPE), another structurally related compound, is known for its antioxidant, anti-inflammatory, and cytotoxic effects.[8] The diarylpentanoid scaffold, an analog of curcumin, has also shown enhanced anticancer efficacy compared to its parent compound.[9][10] These examples suggest that 5-(3-Methoxyphenyl)penta-2,4-dienoic acid may possess similar beneficial properties.

Neuroprotective Effects

Hybrid molecules incorporating structural motifs from curcumin and melatonin have been developed as neuroprotective agents for Alzheimer's disease.[11] These compounds, which feature a substituted phenyl ring and a flexible linker, have shown the ability to reduce Aβ oligomers and oxidative stress. The structural elements of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid could potentially be incorporated into the design of novel neuroprotective agents.

Caption: Potential therapeutic applications of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid.

Future Directions and Conclusion

5-(3-Methoxyphenyl)penta-2,4-dienoic acid represents a versatile chemical scaffold with significant potential for further investigation in the field of drug discovery. While its own biological activity profile is yet to be fully elucidated, the extensive research on structurally related compounds provides a solid foundation for future studies.

Key areas for future research include:

-

Systematic evaluation of its biological activities: Comprehensive screening of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid against a panel of cancer cell lines, microbial strains, and key enzymes would provide valuable insights into its therapeutic potential.

-

Lead optimization: Modification of the core structure, including the position and nature of substituents on the phenyl ring and modifications of the carboxylic acid group, could lead to the development of more potent and selective drug candidates.

-

Mechanistic studies: Elucidation of the molecular mechanisms underlying any observed biological activities will be crucial for its rational development as a therapeutic agent.

References

-

Synthesis And Biological Evaluation Of 5-(3,4- Methylenedioxyphenyl)-2,4-Pentadienoic Acid Derivatives As Potent Antimicrobial And Cytotoxicity Agents - IOSR Journal. (2018, May 7). Retrieved from [Link]

-

(PDF) 5,5-Diphenyl-cis-penta-2,4-dienoic acid - ResearchGate. (n.d.). Retrieved from [Link]

-